molecular formula C5H8OS2 B12706342 1,2-Dithiolan-4-one, 3,5-dimethyl- CAS No. 122152-29-8

1,2-Dithiolan-4-one, 3,5-dimethyl-

Cat. No.: B12706342
CAS No.: 122152-29-8
M. Wt: 148.3 g/mol
InChI Key: DYTKSLFUSUKZJN-UHFFFAOYSA-N
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Description

1,2-Dithiolan-4-one, 3,5-dimethyl- is a sulfur-containing heterocyclic compound with the molecular formula C5H8OS2 and a molecular weight of 148.246 g/mol This compound is characterized by a five-membered ring structure containing two sulfur atoms and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dithiolan-4-one, 3,5-dimethyl- can be synthesized through the reaction of 1,3-bis-tert-butyl thioethers with bromine under mild conditions . This reaction proceeds via a sulfonium-mediated ring-closure mechanism, resulting in the formation of the desired compound within minutes.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Dithiolan-4-one, 3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dithiolan-4-one, 3,5-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dithiolan-4-one, 3,5-dimethyl- involves its ability to undergo redox reactions, which can modulate various biochemical pathways. The sulfur atoms in the compound can participate in thiol-disulfide exchange reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

122152-29-8

Molecular Formula

C5H8OS2

Molecular Weight

148.3 g/mol

IUPAC Name

3,5-dimethyldithiolan-4-one

InChI

InChI=1S/C5H8OS2/c1-3-5(6)4(2)8-7-3/h3-4H,1-2H3

InChI Key

DYTKSLFUSUKZJN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(SS1)C

Origin of Product

United States

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